2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
CAS No.:
Cat. No.: VC20216858
Molecular Formula: C20H15ClN6
Molecular Weight: 374.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15ClN6 |
|---|---|
| Molecular Weight | 374.8 g/mol |
| IUPAC Name | 4-(2-chlorophenyl)-10-(2,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
| Standard InChI | InChI=1S/C20H15ClN6/c1-12-7-8-17(13(2)9-12)27-19-15(10-23-27)20-24-18(25-26(20)11-22-19)14-5-3-4-6-16(14)21/h3-11H,1-2H3 |
| Standard InChI Key | OYNAIKYWBSJWTA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5Cl)C |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Nomenclature
2-(2-Chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,] triazolo[1,5-c]pyrimidine (IUPAC name: 4-(2-chlorophenyl)-10-(2,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene) possesses the molecular formula C₂₀H₁₅ClN₆ and a molecular weight of 374.8 g/mol. Its structure integrates a pyrazolo[4,3-e] ring fused to a triazolo[1,5-c]pyrimidine system, with substituents at the 2- and 7-positions (Figure 1). The 2-chlorophenyl group enhances electrophilic reactivity, while the 2,4-dimethylphenyl moiety contributes steric bulk and lipophilicity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₅ClN₆ |
| Molecular Weight | 374.8 g/mol |
| IUPAC Name | 4-(2-chlorophenyl)-10-(2,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene |
| Canonical SMILES | CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5Cl)C |
| InChI Key | OYNAIKYWBSJWTA-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, starting with bromination of precursor acetylpyrazoles followed by cyclocondensation with triazole-thiol derivatives . Key steps include:
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Bromination: 3-Acetylpyrazole derivatives are treated with brominating agents (e.g., HBr/AcOH) to yield 3-bromoacetylpyrazole intermediates .
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Cyclocondensation: Reaction of the bromoacetyl intermediate with 4-amino-1,2,4-triazole-3-thiols in ethanol under reflux, catalyzed by triethylamine, forms the triazolo-thiadiazine core .
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Functionalization: Introduction of the 2-chlorophenyl and 2,4-dimethylphenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing processing times from hours to minutes while maintaining yields above 75%.
Reaction Optimization
Critical parameters for high yields include:
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Solvent Selection: Ethanol or dichloromethane for polar intermediates.
Structural and Electronic Characteristics
Spectroscopic Analysis
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IR Spectroscopy: Strong absorption bands at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N stretch) .
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¹H NMR: Distinct signals for methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 7.4–8.1 ppm), and triazole protons (δ 8.5–9.2 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 374.8 (M⁺) with fragmentation patterns consistent with chloro- and methyl-substituted aromatic rings.
The compound exhibits nanomolar inhibitory activity against EGFR (IC₅₀ = 19.6 nM) and CDK-2 (IC₅₀ = 87.9 nM), surpassing reference inhibitors like Erlotinib and Roscovitine . Molecular docking studies attribute this to hydrogen bonding with kinase active sites (e.g., EGFR’s Met793 and CDK-2’s Lys33) .
Table 2: Comparative Biological Activity
| Target | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
|---|---|---|---|
| EGFR | 19.6 | Erlotinib | 42.0 |
| CDK-2 | 87.9 | Roscovitine | 130.0 |
Cytotoxicity Profiling
In MCF-7 breast cancer cells, the compound demonstrates potent cytotoxicity (IC₅₀ = 0.39 μM) with selective sparing of MCF-10A normal breast cells . Apoptosis induction occurs via caspase-3 activation and S-phase cell cycle arrest (39.2% vs. 18.6% in controls) .
Analytical and Computational Characterization
Computational Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate electrophilicity. Molecular dynamics simulations predict stable binding to EGFR (ΔG = -9.8 kcal/mol) over 100 ns trajectories .
Research Implications and Future Directions
Therapeutic Applications
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Oncology: Dual EGFR/CDK-2 inhibition for breast and lung cancers .
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Neurodegeneration: Adenosine A₂A receptor antagonism for Parkinson’s disease (based on structural analogs) .
Optimization Challenges
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